3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one is an organic compound characterized by its unique structural properties, which contribute to its potential applications in various scientific fields. The compound is classified under benzofuran derivatives, specifically as a benzofuranone due to the presence of a carbonyl group adjacent to the benzofuran structure. Its molecular formula is and it has a molecular weight of 256.25 g/mol, with a CAS number of 93037-07-1 .
The synthesis of 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one typically involves several steps. A common method includes the reaction of 4-hydroxyphenol with 3-methylisobenzofuran-1(3H)-one. This reaction is usually facilitated by a base such as potassium carbonate and conducted in a solvent like dimethyl sulfoxide at elevated temperatures to promote the formation of the desired compound .
The molecular structure of 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one features a benzofuran core with hydroxyl and phenoxy substituents. The structural representation can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one |
| InChI Key | UOCFWZGFOOXRQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O |
The presence of multiple aromatic rings and functional groups contributes to its chemical reactivity and biological activity .
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, which include:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require acidic conditions to facilitate the transformation.
The mechanism of action for 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one primarily involves its interaction with reactive oxygen species (ROS). Upon exposure to ROS, the compound reacts to form phenoxyl radicals. These radicals can undergo further radical-radical reactions leading to hydrolysis products, including fluorescein. This property makes it useful as a probe for detecting ROS in biological systems .
The compound's reactivity profile allows it to be utilized in various applications, particularly in organic synthesis and biological studies .
The applications of 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one span across several scientific domains:
This compound exemplifies the intersection of synthetic chemistry and biological applications, highlighting its versatility and importance in ongoing research efforts.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: